molecular formula C13H20BrIOSi B8259981 ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane

((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8259981
M. Wt: 427.19 g/mol
InChI Key: RVTPVWJXHMAGBT-UHFFFAOYSA-N
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Description

((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features both bromine and iodine substituents on a benzyl group, which is further connected to a tert-butyl dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-iodobenzyl alcohol and tert-butyl dimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether bond.

    Procedure: The 5-bromo-2-iodobenzyl alcohol is reacted with tert-butyl dimethylsilyl chloride in an aprotic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

    Oxidation and Reduction: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield the corresponding benzyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used along with bases like potassium carbonate in solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products include azides, thiols, or other substituted benzyl derivatives.

    Coupling: Products are typically biaryl compounds or other coupled products.

    Oxidation: Products include benzaldehyde or benzoic acid.

    Reduction: Products include benzyl alcohol.

Scientific Research Applications

((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane: has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Employed in the preparation of silicon-based materials with specific properties.

    Medicinal Chemistry: Utilized in the synthesis of potential pharmaceutical intermediates.

    Biological Studies: Acts as a precursor for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane is primarily related to its reactivity in organic synthesis. The presence of bromine and iodine atoms allows for selective functionalization, while the silyl ether group provides stability and protection during reactions. The compound can interact with various molecular targets depending on the specific reactions it undergoes, facilitating the formation of desired products through well-defined pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromoethoxy)-tert-butyldimethylsilane
  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • tert-Butyl(4-iodobutoxy)dimethylsilane

Comparison

  • Structural Differences : The primary difference lies in the position and type of halogen substituents on the benzyl group.
  • Reactivity : The presence of both bromine and iodine in ((5-Bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane) offers unique reactivity compared to compounds with only one type of halogen.
  • Applications : While all these compounds are used in organic synthesis, this compound) provides more versatility due to its dual halogen functionality.

Properties

IUPAC Name

(5-bromo-2-iodophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(14)6-7-12(10)15/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTPVWJXHMAGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrIOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 9.59 mmol (5-bromo-2-iodo-phenyl)-methanol [199786-58-8] in 10 ml of N,N-dimethylformamide is added at room temperature dropwise to a mixture of 11.5 mmol of sodium hydride (60% in paraffine) in 20 ml of N,N-dimethylformamide. The mixture is stirred for 1 h at room temperature. 10.6 mmol of tert-butyl-dimethylchloro silane and 1.00 mmol of potassium iodide are added and the mixture stirred for 30 minutes at room temperature. The reaction is quenched with water and extracted with toluene. The combined organics are washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (SiO2 60 F) to afford the title compound as colourless oil. Rf=0.35 (dichloromethane); Rt=11.31 (gradient II).
Quantity
9.59 mmol
Type
reactant
Reaction Step One
Quantity
11.5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.6 mmol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Two

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